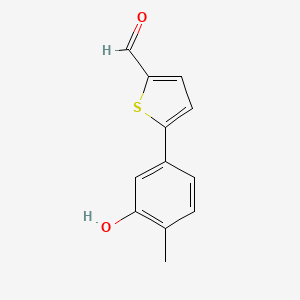
5-(3-Chlorophenyl)-2-methylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chlorophenyl)-2-methylphenol, or 5-CPMP, is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 250.6 g/mol and a melting point of 75-78°C. 5-CPMP is used in many areas of scientific research, including biochemistry, physiology, and drug development.
科学的研究の応用
5-CPMP is widely used in scientific research due to its ability to modulate the activity of enzymes and other proteins. It has been used to study the structure and function of enzymes, to identify new drug targets, and to study the effects of drugs on cells. 5-CPMP has also been used to study the structure and function of proteins involved in signal transduction pathways, such as G-protein coupled receptors and kinases.
作用機序
5-CPMP acts as an inhibitor of enzymes and other proteins by binding to the active site of the target protein and preventing it from performing its normal function. It can also act as an agonist, activating certain proteins and stimulating their activity.
Biochemical and Physiological Effects
5-CPMP has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain kinases, which are involved in signal transduction pathways. In addition, 5-CPMP has been shown to modulate the activity of G-protein coupled receptors, which are involved in the regulation of hormones and neurotransmitters.
実験室実験の利点と制限
5-CPMP has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. It is also soluble in a variety of solvents, making it easy to use in a variety of laboratory experiments. Additionally, 5-CPMP is relatively inexpensive and readily available.
However, there are some limitations to the use of 5-CPMP in laboratory experiments. It is not very soluble in water, making it difficult to use in experiments that require aqueous solutions. In addition, the compound can be toxic if ingested, so it should be handled with care and disposed of properly.
将来の方向性
There are many potential future directions for the use of 5-CPMP in scientific research. It could be used to develop new drugs that target specific proteins involved in disease processes. It could also be used to study the structure and function of proteins involved in signal transduction pathways, such as G-protein coupled receptors and kinases. Additionally, it could be used to study the biochemical and physiological effects of drugs on cells. Finally, it could be used to develop new methods for drug delivery, such as nanoparticles and liposomes.
合成法
5-CPMP can be synthesized by the reaction of 3-chlorophenol and 2-methylphenol in the presence of an acid catalyst. The reaction proceeds in two steps: first, the 3-chlorophenol and 2-methylphenol react to form an intermediate, and then the intermediate is further reacted with an acid catalyst to form 5-CPMP. The reaction is typically carried out at a temperature of 60-80°C and a pressure of 1-3 bar.
特性
IUPAC Name |
5-(3-chlorophenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(14)7-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLPFERFPYDQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683775 |
Source


|
| Record name | 3'-Chloro-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261923-13-0 |
Source


|
| Record name | 3'-Chloro-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














